The Aromaticity of Annulenes: A Technical Guide for Chemical Researchers
The Aromaticity of Annulenes: A Technical Guide for Chemical Researchers
Abstract
Annulenes, as fully conjugated monocyclic hydrocarbons, represent a foundational class of compounds for probing the principles of aromaticity, non-aromaticity, and anti-aromaticity. Governed by Hückel's rule, their electronic structure and stability are intrinsically linked to the number of π-electrons and the ability to adopt a planar conformation. This technical guide provides an in-depth analysis of the aromaticity of annulenes ranging from[1]- to[2]annulene. It summarizes key quantitative experimental data—including NMR chemical shifts, carbon-carbon bond lengths, and resonance energies—in structured tables for comparative analysis. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of these molecules, focusing on the Sondheimer synthesis of[2]annulene, and the application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography in determining aromatic character. Conceptual and logical workflows are visualized using Graphviz diagrams to illustrate the decision-making process for assigning aromaticity and the physical basis of NMR as a diagnostic tool.
Introduction to Annulene Aromaticity
Annulenes are monocyclic hydrocarbons with the general formula CnHn, featuring a system of alternating single and double bonds.[3] The concept of aromaticity, a significant stabilizing factor, is central to understanding their chemistry. The primary framework for predicting the aromatic character of an annulene is Hückel's rule, which states that a cyclic, planar, fully conjugated molecule is aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer.[4] Conversely, a planar, cyclic, fully conjugated molecule with 4n π-electrons is termed anti-aromatic and is exceptionally unstable.[5]
However, Hückel's rule is not the sole determinant. For larger rings, the ability to achieve and maintain planarity is critical. Steric interactions, such as the repulsion between internal hydrogen atoms, and angle strain can force a molecule into a non-planar conformation.[6] In such cases, the continuous overlap of p-orbitals is disrupted, and the molecule is classified as non-aromatic, exhibiting reactivity similar to a typical polyene.[7] For instance,[8]annulene (cyclooctatetraene), despite having 8 (a 4n number) π-electrons, avoids anti-aromatic destabilization by adopting a non-planar "tub" shape.[3][9] Similarly,[10]annulene, which should be aromatic by its electron count (4n+2, n=2), is non-aromatic because steric hindrance prevents it from being planar.[11]
Only when the ring is large enough to accommodate the internal hydrogens without significant distortion, as is the case for[2]annulene, can the criteria for aromaticity be fully met, leading to observable aromatic stability.[12] This guide explores these nuances through quantitative data and experimental methodologies.
Quantitative Data on Annulene Aromaticity
The aromatic character of an annulene is not merely a theoretical concept but is quantified through various experimental measurements. Key indicators include ¹H NMR chemical shifts, which reveal the presence of aromatic ring currents; carbon-carbon bond lengths, which indicate the degree of electron delocalization; and resonance energy, which measures the molecule's thermodynamic stability relative to a hypothetical non-conjugated analogue.
¹H NMR Chemical Shifts
A hallmark of aromaticity in annulenes large enough to have both inner and outer protons is the magnetic anisotropy caused by a diatropic ring current induced by an external magnetic field. This current deshields the outer protons (shifting them downfield to higher ppm values) and shields the inner protons (shifting them upfield to lower, often negative, ppm values).[13] Anti-aromatic compounds exhibit an opposite, paratropic ring current, which shields the outer protons and deshields the inner ones.[7][14]
| Annulene | π-Electrons | Aromaticity Class | Outer Proton δ (ppm) | Inner Proton δ (ppm) |
| [15]Annulene (Benzene) | 6 | Aromatic | 7.3 | N/A |
| [8]Annulene | 8 | Non-aromatic | 5.7 | N/A |
| [16]Annulene | 12 | Anti-aromatic | ~5.9 | ~7.9 |
| [13]Annulene | 14 | Aromatic (Weak) | ~7.6 | ~0.0 |
| [17]Annulene Dianion | 18 | Aromatic | ~10.4 | ~-5.3 |
| [2]Annulene | 18 | Aromatic | ~9.3 | ~-3.0 |
Table 1: Comparative ¹H NMR chemical shifts for selected annulenes, demonstrating the effect of aromatic and anti-aromatic ring currents. Data compiled from various sources.[6][7][14][18]
Carbon-Carbon Bond Lengths
In a fully delocalized aromatic system like benzene, all carbon-carbon bonds are of equal length (1.39 Å), intermediate between a typical single (1.54 Å) and double (1.34 Å) bond. In contrast, non-aromatic and anti-aromatic annulenes exhibit significant bond length alternation, characteristic of localized single and double bonds.[9][12] X-ray crystallography is the definitive technique for measuring these bond lengths.
| Annulene | Aromaticity Class | C-C Bond Lengths (Å) |
| [1]Annulene (Derivative) | Anti-aromatic | Rectangular, localized bonds (not isolated)[19] |
| [15]Annulene (Benzene) | Aromatic | 1.39 (uniform) |
| [8]Annulene | Non-aromatic | Alternating ~1.46 and ~1.33[9] |
| [13]Annulene | Aromatic (Weak) | Range from 1.35 - 1.41[12] |
| [17]Annulene | Non-aromatic | Alternating ~1.46 and ~1.34[6] |
| [2]Annulene | Aromatic | Nearly uniform, ~1.39 - 1.42[20] |
Table 2: Carbon-Carbon bond lengths for selected annulenes. The degree of bond length alternation serves as a structural indicator of electron delocalization and aromaticity. Data compiled from various sources.[6][9][12][19][20]
Resonance Energy
Resonance energy is the additional stabilization gained by electron delocalization compared to a hypothetical structure with localized bonds. It is often determined experimentally by comparing the heat of hydrogenation (ΔH°) of the annulene with a calculated value based on a non-conjugated reference (e.g., cyclohexene for benzene). A large, positive resonance energy indicates significant aromatic stabilization.
| Compound | Experimental ΔH° (kcal/mol) | Calculated ΔH° (kcal/mol) | Resonance Energy (kcal/mol) |
| Benzene | -49.8 | -85.8 (3 x cyclohexene) | 36 |
| [2]Annulene | - | - | ~37 - 100 (estimated) |
Table 3: Resonance energy derived from heats of hydrogenation. Due to the instability and synthetic difficulty of many annulenes, comprehensive experimental thermochemical data is limited. Data compiled from various sources.[12][21]
Experimental Protocols
The characterization of annulene aromaticity relies on a combination of targeted synthesis and precise analytical techniques.
Synthesis: The Sondheimer Synthesis of[2]Annulene
The synthesis of macrocyclic annulenes was pioneered by Franz Sondheimer. The following protocol is a representative example based on the method published in Organic Syntheses.[4]
Objective: To synthesize[2]annulene via oxidative coupling of a terminal diacetylene, followed by rearrangement and partial hydrogenation.
Procedure:
-
Oxidative Coupling: 1,5-Hexadiyne is subjected to an Eglinton-type oxidative coupling using a copper(II) acetate catalyst in a pyridine solution. This reaction is performed under high dilution to favor the formation of cyclic trimers over linear polymers. The reaction mixture is stirred at room temperature for several hours.
-
Isolation of Cyclic Trimer: The reaction is quenched by pouring the mixture into dilute hydrochloric acid. The organic products are extracted with a benzene/ether mixture. The organic layer is washed, dried, and concentrated. The crude product, a mixture of cyclic oligomers, is isolated.
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Prototropic Rearrangement: The crude cyclic trimer is dissolved in benzene. A saturated solution of potassium tert-butoxide in tert-butyl alcohol is added rapidly. The solution is heated to reflux for approximately 30 minutes to induce a base-catalyzed rearrangement of the triple bonds, forming the more conjugated tridehydro[2]annulene.
-
Purification: The reaction mixture is worked up by washing with water and acid, followed by drying and concentration of the organic phase. The tridehydro[2]annulene is purified by column chromatography on alumina.
-
Partial Hydrogenation: The purified tridehydro[2]annulene is dissolved in benzene. The solution is stirred under a hydrogen atmosphere in the presence of a partially poisoned catalyst, such as 10% palladium on calcium carbonate (Lindlar's catalyst). The hydrogenation is carefully monitored to ensure absorption of the correct molar equivalent of hydrogen, selectively reducing the triple bonds to double bonds.
-
Final Isolation and Purification: The catalyst is removed by filtration. The filtrate is concentrated, and ether is added to precipitate the[2]annulene. The product, dark-red crystals, is collected by filtration and can be further purified by recrystallization or chromatography.[4][22]
Characterization: ¹H NMR Spectroscopy for Ring Current Detection
Objective: To determine the presence and direction (diatropic or paratropic) of a ring current as evidence for aromaticity or anti-aromaticity.
Protocol:
-
Sample Preparation: Dissolve a small quantity (~1-5 mg) of the purified annulene in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The experiment is performed on a high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher). The probe should be tuned to the ¹H frequency.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include an appropriate spectral width (e.g., -5 to 15 ppm to capture highly shielded or deshielded protons), a sufficient number of scans to achieve adequate signal-to-noise, and a relaxation delay suitable for proton relaxation. For fluxional molecules, low-temperature NMR may be required to resolve distinct signals for inner and outer protons.[23]
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Aromaticity Indication: A large chemical shift difference between outer and inner protons is observed. Signals appearing significantly downfield (> 7 ppm) are assigned to the outer protons, while signals appearing significantly upfield (< 1 ppm, often negative) are assigned to the inner protons.[14]
-
Anti-Aromaticity Indication: The pattern is reversed. Inner protons are deshielded (appear at higher ppm) and outer protons are shielded (appear at lower ppm) relative to typical olefinic protons.[7]
-
Characterization: Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of an annulene, providing definitive data on planarity and C-C bond lengths.
Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Crystals are typically grown by the slow evaporation of a solvent from a saturated solution of the annulene, or by slow cooling of a saturated solution. The choice of solvent or solvent system is critical and must be determined empirically.[24]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling in a stream of liquid nitrogen to prevent crystal damage and improve data quality.[25]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[26]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map. This model is then refined using least-squares algorithms, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.[19]
-
Analysis: The final refined structure provides precise coordinates for each atom. From this, planarity can be assessed by calculating the deviation of atoms from a mean plane, and C-C bond lengths can be measured with high precision to evaluate the degree of bond length alternation.[9]
Visualized Workflows and Concepts
Diagrams generated using the DOT language provide a clear visual representation of the logical processes and physical phenomena underlying the study of annulene aromaticity.
Caption: Logical workflow for determining the aromaticity of an annulene.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. Cyclooctatetraene - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Ch 11 : Annulenes [www3.chem.ucalgary.ca]
- 7. Annulenes - Chemistry Steps [chemistrysteps.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. homework.study.com [homework.study.com]
- 10. organic chemistry - Are all bond lengths equal in [8]annulene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. SFR | e-Content Development Program [sfrcollege.edu.in]
- 13. Aromatic ring current - Wikipedia [en.wikipedia.org]
- 14. Video: π Electron Effects on Chemical Shift: Aromatic and Antiaromatic Compounds [jove.com]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. arxiv.org [arxiv.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. scribd.com [scribd.com]
- 19. Cyclobutadiene - Wikipedia [en.wikipedia.org]
- 20. publications.iupac.org [publications.iupac.org]
- 21. "Bond Length - Bond Valence Relationships for C-C and C-O Bonds" by C. Harris and F. D. Hardcastle [scholarworks.uark.edu]
- 22. [18]Annulene put into a new perspective - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01309K [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 26. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
